molecular formula C16H21NO5S B5619005 9-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

9-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

Cat. No. B5619005
M. Wt: 339.4 g/mol
InChI Key: SMYZSSOFBHAHJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

"9-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol" is a complex organic compound. Its study and analysis involve understanding its synthesis, molecular structure, and various chemical and physical properties.

Synthesis Analysis

The synthesis of related spiromorpholinotetrahydropyran derivatives, such as 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, can be achieved through novel Prins cascade processes (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

Molecular Structure Analysis

The crystal structure of related compounds like (3S*,4S*,5S*,6S*)-3,4-epoxy-1,7-dioxaspiro[5.5]undecan-5-ol reveals significant insights into the molecular arrangement and intermolecular hydrogen bonding, which could be relevant for understanding the structure of our compound of interest (Brimble, Johnston, Hambley, & Turner, 1997).

Chemical Reactions and Properties

1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones, a related group of compounds, have shown significant activity in antihypertensive screening, indicating the potential reactivity and biological relevance of our compound (Clark et al., 1983). Another relevant reaction is the synthesis of N-protected amino acid-ASUD esters using related spiro compounds, demonstrating the utility of these compounds in peptide synthesis (Rao et al., 2016).

Physical Properties Analysis

The analysis of physical properties like NMR spectroscopy of related compounds such as 3,3,7,7,9-pentamethyl-1,5-dioxaspiro[5.5]undecan-8-one provides valuable information for the structural analysis of complex compounds (Zhang et al., 2008).

Chemical Properties Analysis

The study of chemical properties in related compounds, such as the enhanced reactivity of 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in the Castagnoli-Cushman reaction with imines, provides insights into the reactivity patterns of spiro compounds (Rashevskii et al., 2020).

properties

IUPAC Name

2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl-(5-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO5S/c18-12-2-1-7-22-16(12)3-5-17(6-4-16)15(19)14-13-11(10-23-14)20-8-9-21-13/h10,12,18H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYZSSOFBHAHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(CCN(CC2)C(=O)C3=C4C(=CS3)OCCO4)OC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol

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